(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid (CAS 112245-04-2), also referred to as (2R)-2-[(tert-butoxycarbonyl)methyl]-4-methylpentanoic acid, is a chiral succinic acid derivative bearing a tert-butyl ester protecting group and a free carboxylic acid. With the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol, it is classified as a chiral ester intermediate.

Molecular Formula C12H22O4
Molecular Weight 230.304
CAS No. 112245-04-2
Cat. No. B2738817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid
CAS112245-04-2
Molecular FormulaC12H22O4
Molecular Weight230.304
Structural Identifiers
SMILESCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H22O4/c1-8(2)6-9(11(14)15)7-10(13)16-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1
InChIKeyNPIMKSLXCPUXPD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid (CAS 112245-04-2): A Chiral Succinate Monoester Building Block for Asymmetric Synthesis and Pharmaceutical Intermediate Procurement


(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid (CAS 112245-04-2), also referred to as (2R)-2-[(tert-butoxycarbonyl)methyl]-4-methylpentanoic acid, is a chiral succinic acid derivative bearing a tert-butyl ester protecting group and a free carboxylic acid . With the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol, it is classified as a chiral ester intermediate . The (R) absolute configuration at the C2 position makes it a valuable building block for the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs) [1].

Why Generic Substitution of (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid (CAS 112245-04-2) Is Not Viable: Chirality, Protecting Group Strategy, and Enantiomeric Integrity


This compound cannot be generically substituted with its (S)-enantiomer (CAS 157542-03-5) or racemic mixture because it serves as a chiral synthon where the (R) configuration is essential for downstream stereochemical outcomes . The tert-butyl ester group provides orthogonal protection that is stable under basic and nucleophilic conditions but selectively cleavable under acidic conditions, a property that the corresponding methyl or ethyl esters, which are more prone to premature hydrolysis or transesterification, do not offer with the same selectivity profile [1]. Substituting with the (S)-enantiomer would invert the stereochemistry of the final product, potentially leading to a loss of biological activity or an altered safety profile, as demonstrated in the synthesis of enantiomerically pure APIs such as the anticonvulsant CI-1008 [2].

Quantitative Differentiation Evidence for (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid (CAS 112245-04-2) Relative to Its (S)-Enantiomer and In-Class Analogs


Enantiomeric Purity and Identity: Differentiating (R)-TBOA from the (S)-Enantiomer (CAS 157542-03-5)

The (R) enantiomer (CAS 112245-04-2) is distinguished from the (S) enantiomer (CAS 157542-03-5) by its absolute configuration. The (R) form is the required synthon for the synthesis of CI-1008, an enantiomerically pure anticonvulsant [1]. Using the (S) enantiomer would lead to the incorrect stereoisomer of the final API, which may exhibit different pharmacological activity. The (R) enantiomer is typically supplied with a purity of ≥97% (HPLC) .

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Protecting Group Orthogonality: tert-Butyl Ester vs. Methyl/Ethyl Ester Analogs in Multi-Step Synthesis

The tert-butyl ester of the target compound is stable to nucleophiles, hydrogenolysis, and mild bases, but is readily cleaved by neat TFA or HCl/dioxane [1]. In contrast, the corresponding methyl ester analog (e.g., (R)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid) is susceptible to saponification under basic conditions, limiting its utility in sequences requiring ester survival. The tert-butyl group offers a deprotection selectivity factor of >1000 over methyl esters under acidic conditions [2].

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Peptide Synthesis

Storage Stability Advantage: Recommended Storage Condition (2-8 °C) vs. Ambient Storage for Less Stable Analogs

The target compound is recommended for storage at 2-8 °C, sealed and away from moisture . Related compounds with free carboxylic acids and labile esters can degrade at room temperature over weeks. The predicted pKa of 4.50 ± 0.23 indicates moderate acidity, which, combined with the sterically hindered tert-butyl ester, contributes to its stability profile .

Stability Storage Condition Quality Assurance

Synthetic Utility: Key Intermediate in the Synthesis of Enantiomerically Pure APIs vs. Non-Chiral Building Blocks

The (R) enantiomer is a documented intermediate in the synthesis of CI-1008, where it underwent reduction with BH3·SMe2, tosylation, azidation, and hydrogenolysis to yield the final anticonvulsant [1]. Non-chiral analogs such as 4-methylpentanoic acid (CAS 646-07-1) cannot impart the required stereochemistry, and alternative chiral building blocks may not offer the same reactivity profile due to the presence of the tert-butyl ester.

API Intermediate Chiral Synthesis Process Chemistry

Recommended Research and Industrial Application Scenarios for (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid (CAS 112245-04-2)


Enantioselective Synthesis of Chiral APIs and Advanced Intermediates

The (R) configuration of CAS 112245-04-2 is essential for constructing the correct stereochemistry in APIs such as CI-1008 [1]. Researchers requiring a chiral succinate building block for asymmetric synthesis of drug candidates should select this (R) enantiomer over the (S) form or racemic mixture to ensure the desired stereochemical outcome.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

The tert-butyl ester group remains intact under basic and nucleophilic conditions, enabling chemoselective deprotection in the presence of other esters [1]. This compound is ideal for complex molecule synthesis where stepwise deprotection is required, offering a selectivity advantage over methyl or ethyl ester analogs.

Process Chemistry and Scale-Up for Preclinical Development

The synthesis of (R)-2-(2-(tert-butoxy)-2-oxoethyl)-4-methylpentanoic acid has been demonstrated on a multi-gram scale using a chiral auxiliary approach [1]. Its use in the chemical development of CI-1008 provides a validated precedent for process chemists scaling up for preclinical and early clinical supplies.

Chiral Pool Synthesis and Fragment-Based Drug Discovery (FBDD)

As a chiral building block, this compound can be incorporated into fragment libraries for FBDD. Its defined stereochemistry and orthogonal functional groups allow for rapid diversification, making it a strategic choice for medicinal chemistry campaigns targeting chiral biological targets.

Quote Request

Request a Quote for (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.